molecular formula C₂₅H₃₂O₆ B1146664 21-Dehydro Budesonide CAS No. 85234-63-5

21-Dehydro Budesonide

Cat. No. B1146664
CAS RN: 85234-63-5
M. Wt: 428.52
InChI Key:
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Description

Synthesis Analysis

Budesonide synthesis involves several steps, including acetalization, which is crucial for forming its epimeric mixture of 22R and 22S. A study highlighted the stereoselectivity of acetalization in Budesonide synthesis, showing that under specific conditions, a product containing a higher ratio of 22R to 22S can be achieved, indicating the complex synthesis process and the potential for creating analogs like 21-Dehydro Budesonide through modification of synthesis steps (Wang Dong-hua, 2005).

Molecular Structure Analysis

Budesonide's molecular structure features two hydroxyl sites that are potential sites for sulfate conjugation. Mass spectrometry analysis indicates the formation of a monosulfated budesonide product, with sulfation likely occurring at the 21-hydroxyl group. This specific sulfation and the molecular structure's responsiveness to enzymatic actions hint at the structural complexity and reactivity of analogs like 21-Dehydro Budesonide (Connie A. Meloche et al., 2002).

Scientific Research Applications

  • Neurology and Pain Management

    • 21-Dehydro Budesonide is used in the field of neurology and pain management .
    • It is used as a reference standard in pharmaceutical research .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of its use in this field are not provided in the source .
  • Asthma Treatment

    • Budesonide, a related compound, has been used in the treatment of asthma .
    • It is used in inhaled corticosteroids (ICSs) which changed the treatment focus of mild-to-moderate asthma from bronchodilation to reduction in inflammation .
    • Budesonide is less lipophilic than other ICSs, leading to its more rapid intraluminal dissolution and faster airway and systemic uptake rates .
    • The use of ICSs like Budesonide has changed from a last resort to first-line treatment .
  • Pulmonary Surfactant Carrier

    • Budesonide has been used as a carrier in exogenous pulmonary surfactant (EPS) .
    • The clinical benefits of using EPS as a carrier of Budesonide, a non-halogenated corticosteroid with a broad anti-inflammatory effect, have been established .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of its use in this field are not provided in the source .
  • Inhaled Drug Delivery

    • Budesonide has been used in inhaled drug delivery .
    • The introduction of inhaled corticosteroids (ICSs) changed the treatment focus of mild-to-moderate asthma from bronchodilation to reduction in inflammation .
    • This was achieved by inhaling a suitable corticosteroid (CS), giving a high, protracted airway concentration at a low total dose, thereby better combining efficacy and tolerance than oral therapy .
    • Budesonide is much less lipophilic, giving it a 100-fold higher water solubility than other ICSs, leading to its more rapid intraluminal dissolution and faster airway and systemic uptake rates .
    • In airway tissue, a Budesonide fraction is reversibly esterified to intracellular fatty acids, a lipophilic conjugate, which prolongs airway efficacy .
  • Maintenance and Reliever Therapy (MART)

    • With the development of the budesonide/formoterol combination inhaler (BUD/FORM), Budesonide contributed to the widely used BUD/FORM maintenance and reliever therapy (MART) .
    • Recent studies demonstrated the value of BUD/FORM as a generally recommended as-needed therapy for asthma (“anti-inflammatory reliever”, AIR) .
  • COVID-19 Treatment

    • Early treatment with inhaled Budesonide has been used to prevent clinical deterioration in patients with COVID-19 .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of its use in this field are not provided in the source .
  • Treatment of All Degrees of Asthma Severity

    • An established dose response made Budesonide suitable for the treatment of patients with all degrees of asthma severity .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of its use in this field are not provided in the source .
  • Anti-Inflammatory Activity at Blood and Bone Marrow Levels

    • Another mechanism is that the rapidly absorbed bulk fraction, via short plasma peaks, adds anti-inflammatory activity at the blood and bone marrow levels .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of its use in this field are not provided in the source .
  • Influence on International Asthma Management and Treatment Guidelines

    • These abovementioned qualities have all influenced international asthma management and treatment guidelines .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of its use in this field are not provided in the source .

Safety And Hazards

When handling 21-Dehydro Budesonide, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[(1S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,13,16-18,20-22,28H,4-7,11-12H2,1-3H3/t16-,17?,18-,20+,21?,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEOYIKQUMWUPY-CTPKKYTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2CC3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)C=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Dehydro Budesonide

Citations

For This Compound
3
Citations
S Hou, M Hindle, PR Byron - Journal of pharmaceutical and biomedical …, 2001 - Elsevier
… identification of impurities 1 and 2 is the two epimers of 21-dehydro-budesonide. … 2 (preliminarily identified as the two epimers of 21-dehydro-budesonide), resolution between the peaks …
Number of citations: 60 www.sciencedirect.com
S Hou - 2001 - search.proquest.com
The kinetics and mechanisms of budesonide degradation in propylene glycol (PG) solutions were investigated. In order to perform a series of accelerated degradation studies, a stability-…
Number of citations: 1 search.proquest.com
G ROTH - … in Steroid Analysis: Proceedings of the …, 1982 - Elsevier Science & Technology
Number of citations: 0

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